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Compound Name: 1,3,5,7-Tetraphenyladamantane

Cat. No.: B096923 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the intermolecular interactions in

tetraphenyladamantane and its various analogs. By leveraging experimental data from X-ray

crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational

analysis, we aim to provide a comprehensive resource for understanding the subtle forces that

govern the solid-state packing and solution-phase behavior of these versatile molecular

scaffolds.

Introduction to Tetraphenyladamantane and its
Analogs
Tetraphenyladamantane is a unique, propeller-shaped molecule characterized by a rigid

adamantane core and four peripheral phenyl groups. This structural arrangement provides a

versatile platform for designing molecules with specific three-dimensional orientations and

functionalities. Analogs of tetraphenyladamantane, which feature substitutions on the phenyl

rings or modifications to the adamantane cage, offer a means to systematically tune their

physicochemical properties, including solubility, thermal stability, and, most importantly, their

intermolecular interactions. These interactions, though often weak, play a critical role in

determining crystal packing, polymorphism, and the formation of supramolecular assemblies,

which are of significant interest in materials science and drug development.
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Quantitative Comparison of Intermolecular
Interactions
The following tables summarize key quantitative data on intermolecular interactions in

tetraphenyladamantane and a selection of its analogs, derived from single-crystal X-ray

diffraction data and computational studies.

Hirshfeld Surface Analysis of Adamantane Derivatives
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular

contacts in crystalline solids. The table below presents the percentage contribution of various

close contacts to the total Hirshfeld surface area for several adamantane derivatives.
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Compoun
d/Analog

H···H
C···H/H···
C

O···H/H···
O

N···H/H···
N

Other
Notable
Interactio
ns

Referenc
e

Adamantan

e-1-

carbonyl-

N-(tert-

butyl)hydra

zine-1-

carbothioa

mide

45.2% 12.5% 7.8% 9.2%
S···H

(17.5%)
[1]

Adamantan

e-1-

carbonyl-

N-

cyclohexyl

hydrazine-

1-

carbothioa

mide

53.7% 14.8% 7.9% 6.5%
S···H

(10.3%)
[1]

Cyclobenz

aprine-

tetraphenyl

borate

complex

69.4% 28.0% 0.8% -
C···C

(1.7%)
[2]

1,3,5-

triyltris((4-

chlorophen

yl)methano

ne)

- - - -
Cl···Cl,

Cl···π
[3]

Note: Data for a broader range of tetraphenyladamantane-specific analogs with systematic

substitutions is an active area of research. The provided data from related adamantane
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derivatives illustrates the utility of this analytical method.

Interaction Energies from Computational Studies
Computational methods such as the CLP-Pixel method and Density Functional Theory (DFT)

provide valuable insights into the energetics of intermolecular interactions.
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Dimer Motif
Interaction
Type(s)

CLP-Pixel
Total
Energy
(kcal/mol)

DFT-D Total
Energy
(kcal/mol)

Predominan
t
Contributio
n

Reference

Adamantane-

1-carbonyl-N-

(tert-

butyl)hydrazi

ne-1-

carbothioami

de (Dimer 1)

N-H···S, C-

H···S
-15.3 -14.9 Dispersion [1]

Adamantane-

1-carbonyl-N-

(tert-

butyl)hydrazi

ne-1-

carbothioami

de (Dimer 2)

C-H···O,

H···H
-11.5 -10.8 Dispersion [1]

Adamantane-

1-carbonyl-N-

cyclohexylhy

drazine-1-

carbothioami

de (Dimer 1)

N-H···O -32.2 -31.5 Electrostatic [1]

Adamantane-

1-carbonyl-N-

cyclohexylhy

drazine-1-

carbothioami

de (Dimer 2)

C-H···S, C-

H···π
-15.9 -15.1 Dispersion [1]

Geometry of C-H···π and π-π Interactions
The geometry of C-H···π and π-π stacking interactions is crucial for understanding the packing

of aromatic-containing molecules.
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Compound
Interaction
Type

Distance
(H···centroid or
C···centroid)
(Å)

Angle (°) Reference

Tetraphenylethyl

ene derivative
C-H···π 2.709 (H···C) ~90 [4]

Protein-

carbohydrate

complexes

C-H···π
~3.8 (aliphatic H

to centroid)
- [5][6]

Benzene-1,3,5-

triyltris((4-

chlorophenyl)met

hanone)

C-Cl···π
3.431 (Cl to

centroid)
70.97 [7]

Experimental Protocols
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-

dimensional structure of molecules in the solid state and provides precise information about

intermolecular distances and angles.

Protocol:

Crystal Growth: High-quality single crystals of the tetraphenyladamantane analog are grown,

typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a

melt.

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is

selected under a microscope and mounted on a goniometer head using a cryoprotectant (if

data is to be collected at low temperatures) or an adhesive.

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic

X-ray beam (commonly Cu Kα, λ = 1.5418 Å, or Mo Kα, λ = 0.7107 Å) is directed at the
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crystal. The crystal is rotated, and diffraction patterns are collected on an area detector at

various orientations.

Data Processing: The collected diffraction images are processed to determine the unit cell

dimensions, space group, and the intensities of the Bragg reflections.

Structure Solution and Refinement: The phase problem is solved using direct methods or

Patterson methods to generate an initial electron density map. The molecular structure is

then built into the electron density and refined using least-squares methods to obtain the

final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Analysis of Intermolecular Interactions: The refined crystal structure is analyzed to identify

and quantify intermolecular interactions such as hydrogen bonds, C-H···π interactions, and

other close contacts.

NMR Spectroscopy for Intermolecular Interaction
Analysis
NMR spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and

Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to probe through-

space intermolecular interactions in solution.

Protocol for NOESY/ROESY:

Sample Preparation: A solution of the tetraphenyladamantane analog is prepared in a

suitable deuterated solvent at a concentration that favors the observation of intermolecular

interactions (typically in the millimolar range). The sample should be filtered and degassed to

remove paramagnetic oxygen, which can interfere with NOE measurements.

1D Proton NMR: A standard 1D proton NMR spectrum is acquired to identify the chemical

shifts of the protons of interest.

2D NOESY/ROESY Data Acquisition:

A 2D NOESY or ROESY experiment is set up. The choice between NOESY and ROESY

depends on the molecular weight of the compound. For small to medium-sized molecules
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like tetraphenyladamantane and its analogs, ROESY is often preferred as it avoids the

issue of zero or negative NOEs.

A key parameter is the mixing time (τm), during which magnetization transfer occurs. A

series of experiments with varying mixing times (e.g., 100-500 ms) can be performed to

build up an NOE/ROE curve, which can provide more quantitative distance information.

Data Processing and Analysis:

The 2D data is processed using appropriate window functions and Fourier transformation.

The resulting 2D spectrum shows diagonal peaks corresponding to the 1D spectrum and

cross-peaks that indicate spatial proximity between protons.

The volume of the cross-peaks is proportional to the inverse sixth power of the distance

between the protons (I ∝ 1/r^6). By calibrating with a known intramolecular distance, it is

possible to estimate intermolecular distances.

Computational Analysis: Hirshfeld Surface and Energy
Frameworks
Computational methods provide a powerful complement to experimental techniques for

analyzing and quantifying intermolecular interactions.

Protocol for Hirshfeld Surface Analysis and Energy Framework Calculation:

Input Data: A crystallographic information file (CIF) obtained from single-crystal X-ray

diffraction is required.

Hirshfeld Surface Generation:

The CIF is loaded into a program such as CrystalExplorer.

A Hirshfeld surface is generated for the molecule of interest. This surface is defined by the

points where the contribution to the electron density from the molecule is equal to the

contribution from all other molecules in the crystal.
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Surface Property Mapping: Various properties can be mapped onto the Hirshfeld surface to

visualize different aspects of the intermolecular interactions. Common properties include:

d_norm: A normalized contact distance that highlights regions of close intermolecular

contacts. Red spots indicate contacts shorter than the van der Waals radii, often

corresponding to hydrogen bonds.

Shape Index and Curvedness: These properties describe the shape of the surface and

can reveal π-π stacking interactions.

2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the

distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the

surface. The plots can be deconstructed to show the percentage contribution of different

types of atomic contacts.

Energy Framework Calculation:

Using the wavefunctions calculated at an appropriate level of theory (e.g., B3LYP/6-

31G(d,p)), the interaction energies between pairs of molecules in the crystal lattice are

computed.

These energies can be decomposed into electrostatic, polarization, dispersion, and

repulsion components.

The results are visualized as energy frameworks, where cylinders connecting molecular

centroids represent the strength of the pairwise interactions.

Visualizing Relationships and Workflows
Logical Relationship of Analogs and Interactions
The following diagram illustrates how modifications to the tetraphenyladamantane scaffold can

influence the resulting intermolecular interactions.
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Influence of Functionalization on Intermolecular Interactions

Analogs

Resulting Intermolecular Interactions

Tetraphenyladamantane
(Core Scaffold)

Phenyl Ring with
Electron-Donating Groups

(e.g., -OCH3, -CH3)

Substitution

Phenyl Ring with
Electron-Withdrawing Groups

(e.g., -NO2, -CF3)

Substitution

Halogenated Phenyl Rings
(e.g., -F, -Cl, -Br)

Substitution

Modified Adamantane Core
(e.g., aza-adamantane)

Modification

C-H...π Interactions π-π Stacking

Enhances Modulates

Halogen Bonding

Introduces

Hydrogen Bonding

Can introduce
(with N-H)

Click to download full resolution via product page

Caption: Functionalization of tetraphenyladamantane alters intermolecular forces.

Experimental Workflow for Interaction Analysis
This diagram outlines the typical workflow for a comprehensive analysis of intermolecular

interactions in a novel tetraphenyladamantane analog.

Caption: Workflow for analyzing intermolecular interactions in novel compounds.

Conclusion
The intermolecular interactions in tetraphenyladamantane and its analogs are a rich area of

study with implications for crystal engineering, materials design, and drug development. The

combination of single-crystal X-ray diffraction, NMR spectroscopy, and computational methods
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provides a powerful toolkit for elucidating the nature and strength of these interactions. By

systematically modifying the tetraphenyladamantane scaffold, researchers can fine-tune the

intermolecular forces to achieve desired solid-state properties and supramolecular

architectures. This guide serves as a foundational resource for professionals in the field,

offering a comparative overview of the key experimental and computational approaches for

investigating these fascinating molecular systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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